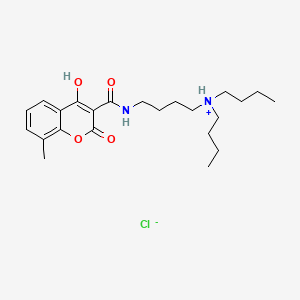
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a coumarin core, which is a benzopyrone derivative, and a dibutylamino group attached via a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride typically involves multiple steps
Coumarin Core Synthesis: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of Dibutylamino Group: The dibutylamino group is introduced via nucleophilic substitution. This step involves the reaction of the coumarin derivative with dibutylamine in the presence of a suitable base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin core can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 4-keto-8-methylcoumarin derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its unique photophysical properties.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A simpler coumarin derivative with anticoagulant properties.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various assays.
Warfarin: A well-known anticoagulant that is structurally related to coumarin derivatives.
Uniqueness
3-((4-(Dibutylamino)butyl)carbamoyl)-4-hydroxy-8-methylcoumarin hydrochloride is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it suitable for applications where other coumarin derivatives may not be effective.
Properties
CAS No. |
1564-91-6 |
|---|---|
Molecular Formula |
C23H35ClN2O4 |
Molecular Weight |
439.0 g/mol |
IUPAC Name |
dibutyl-[4-[(4-hydroxy-8-methyl-2-oxochromene-3-carbonyl)amino]butyl]azanium;chloride |
InChI |
InChI=1S/C23H34N2O4.ClH/c1-4-6-14-25(15-7-5-2)16-9-8-13-24-22(27)19-20(26)18-12-10-11-17(3)21(18)29-23(19)28;/h10-12,26H,4-9,13-16H2,1-3H3,(H,24,27);1H |
InChI Key |
FPDTUTXSEICOIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCCCNC(=O)C1=C(C2=CC=CC(=C2OC1=O)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


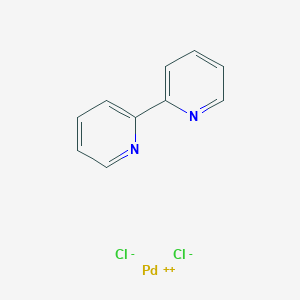
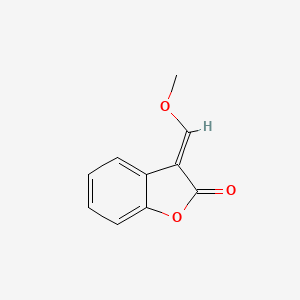
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
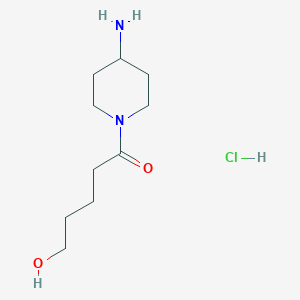
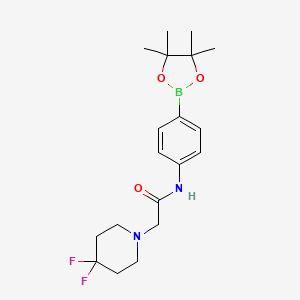


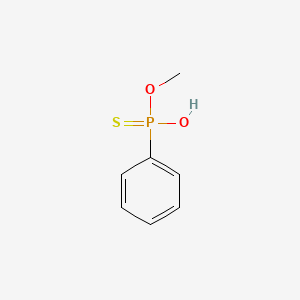
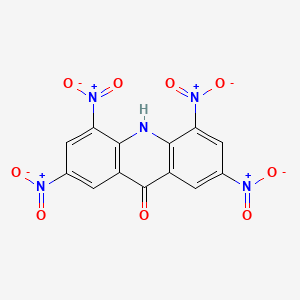
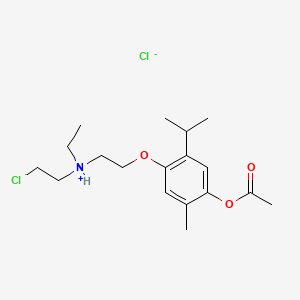
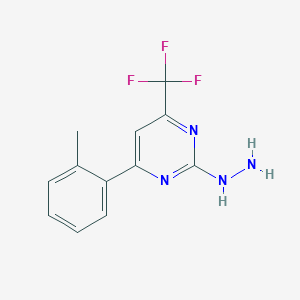
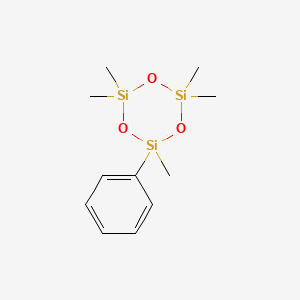

![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
